molecular formula C6H11N3S B13324229 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine

Cat. No.: B13324229
M. Wt: 157.24 g/mol
InChI Key: KCDXTUYNWZXBPT-UHFFFAOYSA-N
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Description

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine is a heterocyclic compound containing a pyrazole ring substituted with an isopropylthio group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur and amino groups play a crucial role in its binding affinity and specificity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfanyl)-1H-pyrazol-3-amine
  • 4-(ethylsulfanyl)-1H-pyrazol-3-amine
  • 4-(butylsulfanyl)-1H-pyrazol-3-amine

Uniqueness

4-(propan-2-ylsulfanyl)-1H-pyrazol-3-amine is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

4-propan-2-ylsulfanyl-1H-pyrazol-5-amine

InChI

InChI=1S/C6H11N3S/c1-4(2)10-5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9)

InChI Key

KCDXTUYNWZXBPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(NN=C1)N

Origin of Product

United States

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